molecular formula C11H7FN4O B8591158 N-(5-Cyano-1H-imidazol-4-yl)-3-fluorobenzamide CAS No. 102186-58-3

N-(5-Cyano-1H-imidazol-4-yl)-3-fluorobenzamide

Cat. No. B8591158
M. Wt: 230.20 g/mol
InChI Key: KOGZNUDTZPILDV-UHFFFAOYSA-N
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Patent
US04565875

Procedure details

Under a nitrogen atmosphere a stirred solution of 4-amino-1H-imidazole-5-carbonitrile (1.1 g, 0.01 mole) and 3-fluorobenzoyl chloride (1.8 g, 0.011 mole) in 25 ml of dry pyridine was heated at reflux for one hour. The reaction mixture was cooled and the pyridine removed under reduced pressure. The residue was washed with saturated aqueous sodium bicarbonate and water. The residual solid was collected by filtration and washed sequentially with two portions of water, diethyl ether, and ethyl acetate. The solid was dried under reduced pressure; mp, 222°-240°. The solid was dissolved in ethanol and precipitated with petroleum ether, then collected by filtration and washed with diethyl ether to give after drying N-(5-cyano-1H-imidazol-4-yl)-3-fluorobenzamide (2.0 g; mp, 242°-46°).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[CH:4][NH:5][C:6]=1[C:7]#[N:8].[F:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14]>N1C=CC=CC=1>[C:7]([C:6]1[NH:5][CH:4]=[N:3][C:2]=1[NH:1][C:13](=[O:14])[C:12]1[CH:16]=[CH:17][CH:18]=[C:10]([F:9])[CH:11]=1)#[N:8]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC=1N=CNC1C#N
Name
Quantity
1.8 g
Type
reactant
Smiles
FC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the pyridine removed under reduced pressure
WASH
Type
WASH
Details
The residue was washed with saturated aqueous sodium bicarbonate and water
FILTRATION
Type
FILTRATION
Details
The residual solid was collected by filtration
WASH
Type
WASH
Details
washed sequentially with two portions of water, diethyl ether, and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
mp, 222°-240°
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethanol
CUSTOM
Type
CUSTOM
Details
precipitated with petroleum ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
to give
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying N-(5-cyano-1H-imidazol-4-yl)-3-fluorobenzamide (2.0 g; mp, 242°-46°)

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(N=CN1)NC(C1=CC(=CC=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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